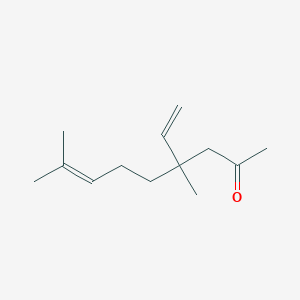
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- is an organic compound with the molecular formula C13H22O It is known for its use in the fragrance industry due to its pleasant scent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- can be achieved through various synthetic routes. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- often involves the use of large-scale reactors and continuous flow processes. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the fragrance industry for its pleasant scent and in the production of perfumes and other scented products.
Mechanism of Action
The mechanism of action of 7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- involves its interaction with specific molecular targets. The compound’s carbonyl group can form hydrogen bonds with various receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interact with olfactory receptors, contributing to its use in fragrances.
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethyl-7-nonen-2-one: Another ketone with a similar structure and use in fragrances.
4,8-Dimethylnonan-2-one: A related compound also used in the fragrance industry.
Uniqueness
7-Nonen-2-one, 4-ethenyl-4,8-dimethyl- is unique due to its specific structure, which imparts distinct olfactory properties. Its ability to form specific interactions with olfactory receptors sets it apart from other similar compounds.
Properties
CAS No. |
83467-82-7 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
4-ethenyl-4,8-dimethylnon-7-en-2-one |
InChI |
InChI=1S/C13H22O/c1-6-13(5,10-12(4)14)9-7-8-11(2)3/h6,8H,1,7,9-10H2,2-5H3 |
InChI Key |
AXRRGWQNXTXPAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(CC(=O)C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



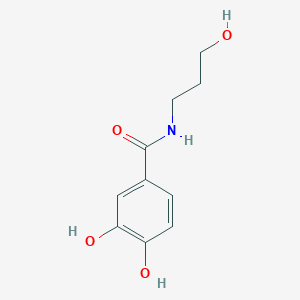
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)

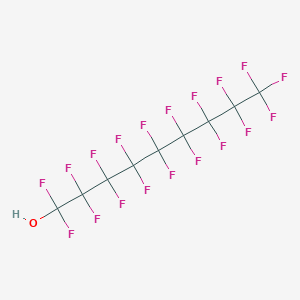
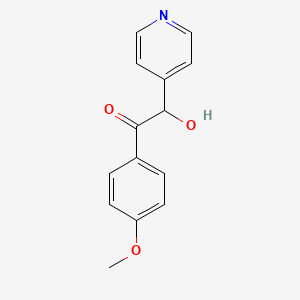
![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)
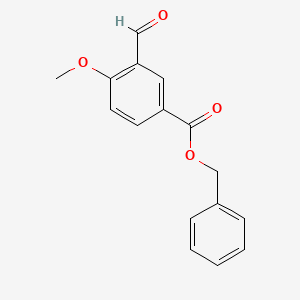
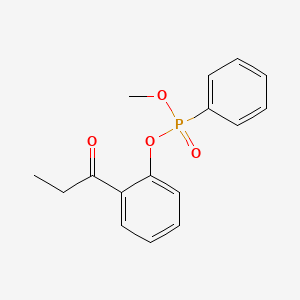
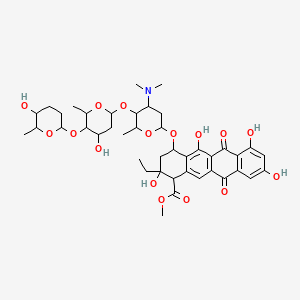
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)
